(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid
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Overview
Description
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of amino acids and piperazine derivatives, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The preparation of [5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid typically involves the use of chlorination and sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its amino acid component makes it a valuable tool for investigating biochemical processes .
Medicine
Its piperazine derivative is known for its pharmacological properties, including anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino acid component can bind to active sites of enzymes, while the piperazine derivative can interact with receptor proteins. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: Similar in structure but lacks the piperazine derivative.
(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine: Similar piperazine structure but lacks the amino acid component
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid lies in its combination of amino acid and piperazine derivatives. This dual functionality allows for diverse applications and interactions in various scientific fields .
Properties
CAS No. |
813446-39-8 |
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Molecular Formula |
C28H40ClFN6O7S |
Molecular Weight |
659.2 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid |
InChI |
InChI=1S/C22H26ClFN2O5S.C6H14N4O2/c1-15-11-26(16(2)10-25(15)12-17-3-6-20(24)7-4-17)22(27)13-31-21-8-5-19(23)9-18(21)14-32(28,29)30;7-4(5(11)12)2-1-3-10-6(8)9/h3-9,15-16H,10-14H2,1-2H3,(H,28,29,30);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t15-,16+;4-/m00/s1 |
InChI Key |
YDCPKICEZNHJHA-SHUTYENTSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC1CN(C(CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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